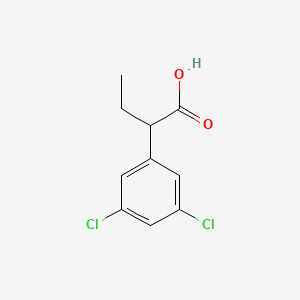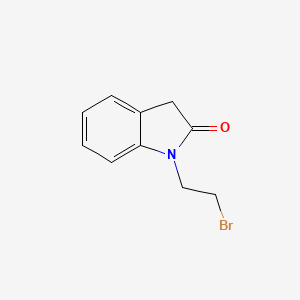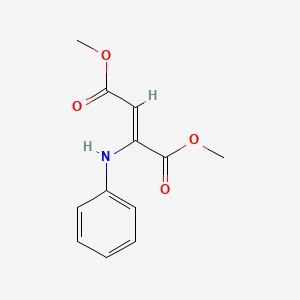![molecular formula C14H10N2O2 B11872994 5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11872994.png)
5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of β-enaminone derivatives with hydrazine derivatives under microwave irradiation, resulting in high yields of the desired product . Another approach includes the use of dimethyl acetylenedicarboxylate or methyl 3-phenylpropiolate with pyridinium N-imine, followed by fluorination with Selectfluor reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for high yield and purity, using cost-effective reagents, and employing scalable techniques such as continuous flow synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of materials with specific photophysical properties
Mecanismo De Acción
The mechanism of action of 5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s fused ring structure allows for strong interactions with various biological macromolecules, influencing pathways related to cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another member of the pyrazolo family, known for its anticancer potential and enzymatic inhibitory activity.
3-Fluoropyrazolo[1,5-a]pyridine: A fluorinated derivative with enhanced metabolic stability and applications in drug design.
Uniqueness
5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid stands out due to its specific structural features, such as the phenyl group at the 5-position, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with tailored properties.
Propiedades
Fórmula molecular |
C14H10N2O2 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
5-phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)13-9-12-8-11(6-7-16(12)15-13)10-4-2-1-3-5-10/h1-9H,(H,17,18) |
Clave InChI |
USHKOEXEVCPHAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=CC(=NN3C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11872952.png)



![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)

![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11872990.png)

